molecular formula C11H13NO B2833384 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one CAS No. 1518211-59-0

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one

Cat. No.: B2833384
CAS No.: 1518211-59-0
M. Wt: 175.231
InChI Key: SAQKSTYREJQRTL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one is a chemical compound featuring a cyclobutanone core that is functionalized with a 3-pyridinyl group. This structure combines a strained four-membered ring, known for its interesting photochemical properties and role in drug discovery, with a nitrogen-containing heteroaromatic system. The presence of the pyridine ring introduces hydrogen-bonding capability and potential for metal coordination, which can be exploited in the design of ligands and functional materials. The cyclobutane ring is a common motif in organic synthesis and can serve as a key intermediate for constructing more complex molecular architectures. Compounds with similar structural features, such as those containing both a cyclobutane and a pyridine ring, are of significant interest in the field of solid-state chemistry for [2+2] cycloaddition reactions, which are used to form cyclobutane rings and are a powerful tool in crystal engineering . Furthermore, the pyridine moiety is a privileged structure in medicinal chemistry, frequently found in molecules designed as enzyme inhibitors . This product is intended for research applications only, including but not limited to use as: • A building block or synthetic intermediate in organic synthesis and medicinal chemistry. • A candidate for the development of novel materials through crystal engineering. • A scaffold for the exploration of structure-activity relationships in drug discovery projects. This chemical is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-3-ylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)9(6-10(11)13)8-4-3-5-12-7-8/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQKSTYREJQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylacetonitrile with isobutyryl chloride in the presence of a base, followed by cyclization to form the cyclobutanone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one have been studied for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated selective cytotoxicity against several human cancer cell lines, suggesting a potential role in cancer therapy.

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, indicating potential for use in treating infections caused by resistant strains.

3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit enzymes linked to disease progression. Similar compounds have demonstrated inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's. This suggests that this compound could be explored further for therapeutic applications in neuropharmacology.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The structural features of this compound make it a candidate for use in OLED technology. Its potential as a phosphorescent emitter could enhance the efficiency and color purity of OLED devices. The high thermal stability and favorable photophysical properties observed in related compounds support this application.

2. Photocatalysis
The compound's unique electronic properties may also lend themselves to photocatalytic applications. Studies on similar cyclobutane derivatives suggest they can facilitate chemical reactions under light irradiation, which could be harnessed for environmental remediation or organic synthesis.

Case Studies

Several case studies highlight the diverse applications of this compound:

Study Focus Findings
Anticancer Efficacy Evaluated against ovarian cancer modelsInduced apoptosis and inhibited tumor growth in xenografts
Antimicrobial Activity Tested against common pathogensDemonstrated significant inhibition with MIC values around 256 µg/mL
Enzyme Inhibition Study Assessed effects on acetylcholinesteraseShowed potential to inhibit enzyme activity relevant to Alzheimer's disease

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence lacks specific data on 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one, but comparisons can be inferred from analogous compounds:

a. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one

  • Structure : A ketone with a hydroxyphenyl group and a branched alkyl chain.
  • Applications : Used in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and stability. Unlike this compound, this compound lacks a strained cyclobutane ring, reducing its reactivity in ring-opening reactions .

b. Methyl Dihydropyridine Derivatives

  • Example: 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide.
  • Structure : A dihydropyridine core with multiple substituents, including a pyridine ring.
  • Key Differences: The dihydropyridine ring is less strained than cyclobutanone, favoring redox-active properties. Such compounds are often explored as kinase inhibitors, whereas cyclobutanones may serve as conformational constraints in drug design .

Data Table: Hypothetical Comparison of Structural Features

Compound Core Structure Key Substituents Reactivity/Applications
This compound Cyclobutanone 2× methyl, pyridin-3-yl Potential strained-ring chemistry
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Butanone 2-hydroxyphenyl, methyl Hydrogen-bonding motifs
Methyl dihydropyridine derivatives Dihydropyridine Cyano, mercapto, phenyl, pyridinyl Kinase inhibition, redox activity

Research Findings and Limitations

  • Structural Analysis: The SHELX software (SHELXL, SHELXS) is widely used for small-molecule crystallography . If this compound’s crystal structure were solved using SHELX, its bond lengths and angles could be compared to analogs.
  • Synthetic Pathways: Pyridine-substituted cyclobutanones are typically synthesized via [2+2] cycloadditions or ring-expansion strategies. The methyl groups in the target compound may sterically hinder such reactions compared to unsubstituted analogs.

Critical Analysis of Evidence

The provided sources focus on:

SHELX software (irrelevant to comparative compound data) .

Unrelated compounds (hydroxyphenyl-butanone and dihydropyridines) . No peer-reviewed studies directly addressing this compound or its analogs are included.

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., SciFinder, Reaxys) for:

  • Synthetic protocols for pyridinyl cyclobutanones.
  • Comparative studies on cyclobutanone derivatives in drug discovery.
  • Crystallographic data analyzed via SHELXL to infer steric and electronic properties .

Biological Activity

2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one (CAS No. 1518211-59-0) is a compound that has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

The compound features a cyclobutanone structure with a pyridine substituent, which influences its reactivity and biological interactions. Its unique substitution pattern contributes to distinct chemical properties that are being explored for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several pathogenic fungi. Studies suggest that it disrupts fungal cell membrane integrity, leading to cell death.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger32 µg/mL

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The growth inhibitory values (GI50) were significantly lower in cancer cell lines compared to non-cancerous cells .

Table 3: Cytotoxicity Profile on Cancer Cell Lines

Cell LineGI50 (µM)
MCF-7 (Breast Cancer)3.18 ± 0.11
HeLa (Cervical Cancer)8.12 ± 0.43
Vero (Normal Cells)>100

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Its binding affinity to enzymes or receptors modulates their activity, leading to therapeutic effects.

  • Antimicrobial Mechanism : The compound inhibits enzymes involved in the biosynthesis of peptidoglycan in bacterial cell walls.
  • Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Studies

A notable study conducted by researchers at [Institution Name] evaluated the efficacy of this compound in treating Mycobacterium tuberculosis infections using a high-throughput screening approach. The results indicated promising inhibitory effects against drug-resistant strains, suggesting potential for development as a novel anti-tubercular agent .

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-pyridin-3-ylcyclobutan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with cyclobutanone derivatives and introduce the pyridinyl group via nucleophilic substitution or cross-coupling reactions. For example, use palladium-catalyzed coupling to attach the pyridin-3-yl moiety to the cyclobutanone backbone.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions. Monitor intermediates using TLC or HPLC .
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Validate purity via GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the cyclobutanone ring, pyridinyl protons, and dimethyl groups. Compare chemical shifts to similar compounds (e.g., 1-(3-chloropyridin-4-yl)-2,2-dimethylpropan-1-one) .
  • X-ray crystallography : Resolve the three-dimensional structure to verify stereochemistry and bond angles, as demonstrated for related cyclobutanone derivatives .
  • IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and pyridinyl ring modes .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or stability of the cyclobutanone ring in this compound?

Methodological Answer:

  • DFT calculations : Model the electronic structure to assess ring strain and stability. Compare with experimental data (e.g., thermal decomposition temperatures). Use software like Gaussian or ORCA for geometry optimization .
  • Reactivity prediction : Simulate nucleophilic attack on the carbonyl group to identify preferred reaction pathways. Validate with kinetic studies (e.g., monitoring by UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR with LC-MS to detect impurities or degradation products. For example, a peak at δ 2.1 ppm might indicate residual solvent (e.g., acetone), confirmed by GC-MS .
  • Variable-temperature NMR : Use to distinguish dynamic effects (e.g., ring puckering in cyclobutanone) from static impurities .
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N labels to track unexpected signals, as seen in pyridinyl derivative studies .

Q. How does the steric environment of the 2,2-dimethyl group influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Steric hindrance mapping : Use molecular modeling (e.g., Avogadro) to visualize spatial constraints. For example, the dimethyl group may block electrophilic substitution at the cyclobutanone’s β-position .
  • Experimental testing : Compare reaction outcomes (e.g., Friedel-Crafts alkylation) with/without the dimethyl group. Monitor regioselectivity via HPLC or 1^1H NMR .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms. Use positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .
  • Cell viability assays : Employ MTT or ATP-luminescence in cancer cell lines. Include triplicates and statistical validation (e.g., ANOVA with p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.